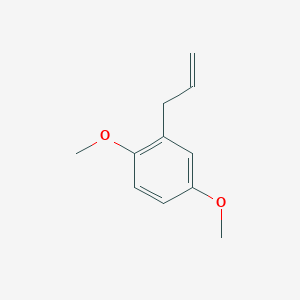

3-(2,5-Dimethoxyphenyl)-1-propene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dimethoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYMRMPLKQWKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941511 | |

| Record name | 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19754-22-4, 56795-77-8 | |

| Record name | Benzene, 1,4-dimethoxy-2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019754224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dimethoxy-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(2,5-Dimethoxyphenyl)-1-propene (CAS 19754-22-4)

[1][2][3]

Executive Summary

3-(2,5-Dimethoxyphenyl)-1-propene , also known as 2,5-dimethoxyallylbenzene , is an organic compound featuring a benzene ring substituted with two methoxy groups at the 2 and 5 positions and an allyl group at the 1 position.[1] It serves as a versatile building block in medicinal chemistry, particularly in the development of serotonin receptor ligands (e.g., 5-HT2A agonists/antagonists) and metabolic probes. Its terminal alkene functionality allows for diverse downstream transformations, including hydroboration, isomerization, and oxidative cleavage.

Chemical Identity & Physical Properties[3][5][6][7][8][9]

Nomenclature & Identification

| Parameter | Detail |

| CAS Registry Number | 19754-22-4 |

| IUPAC Name | 1,4-Dimethoxy-2-(2-propen-1-yl)benzene |

| Common Synonyms | 2,5-Dimethoxyallylbenzene; 3-(2,5-Dimethoxyphenyl)propene |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| SMILES | COc1ccc(OC)c(CC=C)c1 |

Physical Characteristics

Note: Values are based on experimental data for the allylbenzene class and specific literature reports.

| Property | Value / Description |

| Physical State | Pale yellow to colorless oil |

| Boiling Point | ~126 °C at 14 Torr (approx. 265 °C at 760 Torr) |

| Density | ~1.04 – 1.06 g/cm³ (20 °C) |

| Refractive Index ( | ~1.535 – 1.545 |

| Solubility | Soluble in diethyl ether, DCM, methanol, ethyl acetate; Insoluble in water.[2] |

Spectroscopic Characterization

Reliable identification of CAS 19754-22-4 requires distinguishing the allyl isomer (terminal alkene) from the thermodynamically more stable propenyl isomer (internal alkene).

Nuclear Magnetic Resonance (NMR) Profile

The following data represents the characteristic signals expected for the pure allyl isomer.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 3.35 – 3.40 | Doublet ( | 2H | Benzylic ( | |

| 3.75, 3.78 | Singlets | 6H | Methoxy ( | |

| 5.00 – 5.15 | Multiplet | 2H | Terminal Vinyl ( | |

| 5.90 – 6.05 | Multiplet | 1H | Internal Vinyl ( | |

| 6.65 – 6.85 | Multiplet | 3H | Aromatic Ring Protons |

Validation Check: The presence of a doublet at ~1.8 ppm (methyl group) would indicate isomerization to the propenyl derivative (impurity). The terminal alkene protons at ~5.0 ppm are diagnostic for the target allyl compound.

Synthetic Pathways & Mechanism

The synthesis of 3-(2,5-dimethoxyphenyl)-1-propene is classically achieved via the Claisen Rearrangement , a powerful [3,3]-sigmatropic rearrangement that ensures regioselective carbon-carbon bond formation.

Primary Route: Claisen Rearrangement Sequence

This route is preferred for its high yield and mechanistic elegance, avoiding the poly-alkylation issues common with Friedel-Crafts allylation.

Step 1: O-Alkylation Reaction of 4-methoxyphenol with allyl bromide under basic conditions to form 4-allylanisole (allyl 4-methoxyphenyl ether).

Step 2: Claisen Rearrangement Thermal rearrangement (neat, ~200°C) of the ether migrates the allyl group to the ortho position, yielding 2-allyl-4-methoxyphenol.

Step 3: O-Methylation Methylation of the resulting phenol using dimethyl sulfate (DMS) or methyl iodide (MeI) to yield the final 2,5-dimethoxyallylbenzene.

Pathway Visualization

The following diagram illustrates the Claisen rearrangement mechanism and subsequent methylation.

Caption: Synthesis of 2,5-dimethoxyallylbenzene via Claisen Rearrangement and O-methylation.

Experimental Protocol (Standardized)

Safety Precaution: Allyl halides are lachrymators and toxic. Dimethyl sulfate is a potent carcinogen; Methyl iodide is neurotoxic. All operations must be performed in a fume hood.

Protocol: Synthesis from 2-Allyl-4-methoxyphenol

Prerequisite: 2-Allyl-4-methoxyphenol is obtained via thermal rearrangement of 4-(allyloxy)anisole.

-

Reagent Setup:

-

Substrate: 2-Allyl-4-methoxyphenol (1.0 eq)

-

Solvent: Acetone (anhydrous)

-

Base: Potassium Carbonate (

), anhydrous, powdered (2.0 eq) -

Electrophile: Methyl Iodide (MeI) (1.5 eq)

-

-

Procedure:

-

Dissolution: Dissolve the phenol substrate in acetone (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Deprotonation: Add the powdered

. The suspension may turn slightly yellow. -

Addition: Add Methyl Iodide dropwise via a syringe or addition funnel.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~60 °C) for 4–6 hours. Monitor reaction progress via TLC (Silica; Hexane:EtOAc 9:1). The starting phenol (lower

) should disappear. -

Workup: Cool the mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone and excess MeI.

-

Purification: Dissolve the residue in Diethyl Ether or DCM. Wash with 5% NaOH (to remove unreacted phenol), then water, then brine. Dry over

. -

Isolation: Evaporate the solvent to yield the crude oil. Purify via vacuum distillation (bp ~126°C @ 14 Torr) or column chromatography (Silica gel) to obtain pure 3-(2,5-dimethoxyphenyl)-1-propene.

-

Applications in Research & Drug Development[6]

Metabolic Probe & Intermediate

This compound is a primary intermediate for synthesizing 2,5-dimethoxybenzaldehyde (via oxidative cleavage/ozonolysis), which is a precursor for:

-

Radioligands: For PET/SPECT imaging of 5-HT2A receptors.

-

Phenethylamine SAR: Structure-Activity Relationship studies involving the modification of the 4-position of the aromatic ring (after halogenation).

Isomerization Logic

Researchers often isomerize the allyl group to the propenyl group (conjugated system) to facilitate oxidation or nitrostyrene formation.

Caption: Divergent synthetic utility of the allyl side chain in drug discovery.

Safety & Regulatory Compliance

-

Toxicity: Like many allylbenzenes, this compound may possess genotoxic properties or act as a weak carcinogen (similar to safrole or methyleugenol). Handle with extreme caution.

-

Irritation: Causes skin and eye irritation.[3] Use gloves and eye protection.[3][4]

-

Regulatory Status: While not always a scheduled controlled substance itself, it is a close structural precursor to Schedule I substances (e.g., 2C-series). Researchers must verify local regulations (e.g., DEA List I chemical watchlists) before acquisition or synthesis.

References

-

Synthesis of 2,5-Dimethoxyallylbenzene via Claisen Rearrangement. Designer Drug & Chemical Synthesis Archive. Retrieved from 5

-

Physical Properties of Allylbenzene Derivatives. PubChem Compound Summary: Benzene, 1,4-dimethoxy-2-(2-propenyl)-. National Library of Medicine.[6] Retrieved from 6

-

Spectroscopic Data for Dimethoxyallylbenzenes. SpectraBase. Wiley Science Solutions. Retrieved from 7

-

Safety Data Sheet: 2,5-Dimethoxybenzyl Derivatives. Thermo Fisher Scientific. Retrieved from 8

-

Chemical Properties of 3-(2,5-Dimethoxyphenyl)-1-propene. Angene Chemical. Retrieved from 9

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. cris.unibo.it [cris.unibo.it]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. designer-drug.com [designer-drug.com]

- 6. Benzene, 1,4-dimethoxy-2-(2-propenyl)- | C11H14O2 | CID 92534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. angenesci.com [angenesci.com]

A Comparative Analysis of 3-(2,5-Dimethoxyphenyl)-1-propene and Isoeugenol Derivatives: Structure, Synthesis, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropenes are a class of organic compounds characterized by a phenyl ring attached to a propenyl group, forming the backbone of numerous natural and synthetic molecules with significant applications in pharmacology, agriculture, and the flavor and fragrance industries.[1][2][3] This technical guide provides a comprehensive comparative analysis of two distinct phenylpropene scaffolds: 3-(2,5-Dimethoxyphenyl)-1-propene and the naturally abundant isoeugenol. We delve into their core structural distinctions, derivatization strategies, analytical characterization, and divergent biological activities. This document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics, offering detailed experimental protocols and explaining the causal relationships between chemical structure and functional outcomes.

Introduction

The C6-C3 phenylpropane skeleton is a fundamental building block in plant secondary metabolism, giving rise to a vast array of compounds, including phenylpropenes like eugenol, safrole, and their isomers.[1][4] These molecules are not merely aromatic constituents but active participants in plant defense and signaling.[2][5] Their utility extends to human applications, where they are valued for their medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][6]

This guide focuses on a comparative study of two key phenylpropenes:

-

3-(2,5-Dimethoxyphenyl)-1-propene: A synthetic building block whose electron-rich aromatic ring makes it a valuable precursor for more complex molecules, particularly in the synthesis of chalcones and other pharmacologically relevant compounds.[7][8]

-

Isoeugenol (2-methoxy-4-propenylphenol): A naturally occurring phenylpropanoid found in essential oils like ylang-ylang.[9][10] It is an isomer of eugenol and is widely used in perfumery and as a starting material for the industrial synthesis of vanillin.[10]

Understanding the nuanced differences between these two structures—specifically, the substitution pattern on the phenyl ring—is critical for predicting their reactivity, designing effective synthetic routes for their derivatives, and ultimately, harnessing their distinct biological potentials.

Chapter 1: Core Structural and Physicochemical Distinctions

The fundamental differences in the chemical architecture of 3-(2,5-Dimethoxyphenyl)-1-propene and isoeugenol dictate their physical properties, reactivity, and biological interactions.

Chemical Structure Analysis

The key distinction lies in the substituents on the phenyl ring. Isoeugenol possesses a hydroxyl (-OH) group and a methoxy (-OCH₃) group, whereas 3-(2,5-Dimethoxyphenyl)-1-propene features two methoxy groups.

-

Isoeugenol: The IUPAC name is 2-methoxy-4-[(E)-prop-1-enyl]phenol.[9] Its structure is characterized by a para-substituted propenyl group relative to the hydroxyl group and a meta-substituted methoxy group. The phenolic hydroxyl group is a critical functional moiety, imparting acidic properties and the ability to act as a hydrogen bond donor.

-

3-(2,5-Dimethoxyphenyl)-1-propene: This compound features methoxy groups at the 2 and 5 positions of the phenyl ring. The absence of a hydroxyl group means it cannot act as a hydrogen bond donor, and its chemical reactivity is governed by the electron-donating nature of the two methoxy groups and the reactivity of the propenyl side chain.

Caption: Core chemical structures of the two parent compounds.

Comparative Physicochemical Properties

The structural differences directly translate into distinct physicochemical properties, which are crucial for experimental design, including solvent selection, purification methods, and formulation development.

| Property | 3-(2,5-Dimethoxyphenyl)-1-propene | Isoeugenol | Rationale for Difference |

| IUPAC Name | 1,4-dimethoxy-2-(prop-2-en-1-yl)benzene | 2-methoxy-4-[(E)-prop-1-enyl]phenol[9] | Different substitution pattern on the phenyl ring. |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₀H₁₂O₂[9] | Isoeugenol has one less methyl group. |

| Molecular Weight | 178.23 g/mol | 164.20 g/mol | Difference in molecular formula. |

| Appearance | Varies (often liquid) | Pale yellow oily liquid[9] | Both are typically liquids or low-melting solids. |

| Boiling Point | ~250-260 °C (estimated) | 266-267 °C | The hydroxyl group in isoeugenol allows for intermolecular hydrogen bonding, increasing its boiling point. |

| Solubility | Soluble in organic solvents, insoluble in water. | Slightly soluble in water, soluble in organic solvents. | The polar hydroxyl group in isoeugenol imparts slight water solubility. |

| Key Functional Group | Two ether (methoxy) groups, one alkene. | One phenol (hydroxyl), one ether (methoxy), one alkene. | The presence of the phenolic hydroxyl group is the primary chemical distinction. |

Chapter 2: Synthesis and Derivatization Strategies

The functional groups on each parent molecule offer distinct handles for chemical modification, leading to derivatives with tailored properties.

Derivatization of Isoeugenol

The phenolic hydroxyl group of isoeugenol is the primary site for derivatization, allowing for the straightforward synthesis of ethers and esters. These modifications can alter the molecule's polarity, volatility, and biological activity. For instance, converting the phenol to an ether or ester can increase its lipophilicity and potentially enhance its ability to cross cell membranes.

This protocol describes the esterification of isoeugenol. The reaction's progress can be monitored by Thin Layer Chromatography (TLC), and the product is purified by column chromatography, creating a self-validating workflow.

Objective: To synthesize isoeugenyl acetate via acetylation of the phenolic hydroxyl group of isoeugenol.

Materials:

-

Isoeugenol (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (catalytic amount, or as solvent)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

TLC plates (Silica gel 60 F₂₅₄)

-

Hexanes and Ethyl Acetate for chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isoeugenol (1.0 eq) in dichloromethane.

-

Reagent Addition: Add pyridine (2.0 eq) to the solution and cool the flask in an ice bath to 0 °C.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent). The product spot should have a higher Rf value than the starting isoeugenol spot.

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure isoeugenyl acetate.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

Derivatization of 3-(2,5-Dimethoxyphenyl)-1-propene

Derivatization of this molecule typically involves either the propenyl side chain or the electron-rich aromatic ring. A common and powerful reaction is the Claisen-Schmidt (aldol) condensation to form chalcones, which are known for a wide range of biological activities.[11]

This protocol details the base-catalyzed condensation of an aryl methyl ketone with an aldehyde, in this case, using a derivative of 3-(2,5-Dimethoxyphenyl)-1-propene.

Objective: To synthesize a chalcone via aldol condensation of 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione with 2,5-dimethoxybenzaldehyde.[12]

Materials:

-

5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione (1.0 eq)

-

2,5-dimethoxybenzaldehyde (2.5 eq)

-

Potassium Hydroxide (KOH) (1.0 eq)

-

Ethanol

-

Ice-water

-

HCl-ethanolic solution

Step-by-Step Methodology:

-

Reaction Setup: Combine the starting pyrimidine derivative (1.0 eq), 2,5-dimethoxybenzaldehyde (2.5 eq), KOH (1.0 eq), and ethanol in a round-bottom flask equipped with a reflux condenser.[12]

-

Heating: Heat the reaction mixture to reflux (approximately 50 °C) and maintain for 11 hours.[12]

-

Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Neutralization: Neutralize the mixture with an HCl-ethanolic solution to precipitate the crude product.[12]

-

Isolation: Filter the precipitate and wash with cold water.

-

Purification: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., n-hexane:ethyl acetate).[12]

-

Characterization: Analyze the purified chalcone derivative by NMR, IR, and HRMS to confirm its structure.[12]

Caption: General derivatization workflows for the two parent compounds.

Chapter 3: Spectroscopic and Chromatographic Analysis

Unambiguous characterization of the parent compounds and their derivatives is essential. NMR, IR, and MS provide detailed structural information, while GC-MS is ideal for separating and identifying these volatile compounds.[13][14][15]

Differentiating Features in NMR and IR Spectroscopy

Spectroscopy provides a fingerprint for each molecule, allowing for clear differentiation.

| Technique | 3-(2,5-Dimethoxyphenyl)-1-propene | Isoeugenol | Key Differentiating Feature |

| ¹H NMR | Aromatic signals corresponding to a 1,2,4-trisubstituted pattern. Two distinct methoxy singlets (~3.8 ppm). | Aromatic signals for a 1,2,4-trisubstituted pattern. One methoxy singlet (~3.9 ppm). A broad singlet for the phenolic -OH (variable, ~5.5-6.0 ppm). | The presence of the phenolic -OH proton signal in isoeugenol is a definitive marker. |

| ¹³C NMR | Two distinct signals for methoxy carbons (~55-56 ppm). Aromatic carbons consistent with the 2,5-dimethoxy substitution. | One methoxy carbon signal. Aromatic carbons are shifted due to the -OH group (e.g., C-OH carbon at ~145 ppm). | The number of methoxy carbon signals and the chemical shifts of the aromatic carbons differ significantly. |

| IR Spectroscopy | C-H stretches (aromatic and aliphatic), C=C stretch (~1640 cm⁻¹), strong C-O ether stretches (~1220 cm⁻¹). | Broad O-H stretch (~3200-3500 cm⁻¹) . C-H stretches, C=C stretch, strong C-O ether and phenol stretches. | The broad O-H band is the most prominent and unambiguous feature for identifying isoeugenol and its derivatives where the hydroxyl is present.[13][14] |

Experimental Protocol: GC-MS Analysis for Purity and Identification

Objective: To separate and identify 3-(2,5-Dimethoxyphenyl)-1-propene, isoeugenol, and their derivatives in a mixture.

Instrumentation & Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Helium (carrier gas).

-

Sample dissolved in a volatile organic solvent (e.g., DCM or Ethyl Acetate).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample mixture in the chosen solvent.

-

GC-MS Setup:

-

Injector: Set to 250 °C, split mode (e.g., 50:1 split ratio).

-

Oven Program: Start at 80 °C, hold for 2 minutes. Ramp up to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.

-

Carrier Gas: Set a constant flow rate for Helium (e.g., 1.0 mL/min).

-

MS Detector: Set the transfer line to 280 °C. Use Electron Ionization (EI) at 70 eV. Scan a mass range from 40 to 400 m/z.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention times of each component. Generally, less polar compounds like 3-(2,5-Dimethoxyphenyl)-1-propene will elute earlier than more polar compounds like isoeugenol.

-

Analyze the mass spectrum for each chromatographic peak. Compare the fragmentation patterns with known library spectra (e.g., NIST) to confirm the identity of each compound.

-

Chapter 4: Comparative Biological Activities and Applications

The structural variations between these two scaffolds lead to markedly different biological profiles and industrial applications.

Isoeugenol and its Derivatives: A Profile of Versatility

Isoeugenol is a well-studied compound with a broad spectrum of biological activities, largely attributed to its phenolic nature.[6][16]

-

Antioxidant and Anti-inflammatory Activity: The phenolic hydroxyl group allows isoeugenol to act as a potent free radical scavenger.[17] This antioxidant capacity is linked to its anti-inflammatory properties. Phenylpropanoids are known to modulate inflammatory pathways.[1]

-

Antimicrobial Properties: Isoeugenol and its derivatives exhibit significant antibacterial and antifungal activity, making them subjects of interest for developing new antimicrobial agents.[6][16][18]

-

Flavor and Fragrance: It possesses a characteristic spicy, clove-like odor and is used extensively in perfumery and as a flavoring agent.[9][19]

-

Industrial Precursor: Isoeugenol is a key starting material for the large-scale industrial synthesis of vanillin.[10]

3-(2,5-Dimethoxyphenyl)-1-propene: A Scaffold for Targeted Therapeutics

While less studied for its intrinsic biological activity, 3-(2,5-Dimethoxyphenyl)-1-propene is a valuable building block for synthesizing compounds with targeted pharmacological actions.

-

Anticancer Research: The 2,5-dimethoxyphenyl moiety is incorporated into various synthetic chalcones and other molecules that have been investigated for their cytotoxic effects against cancer cell lines.[8][11] These compounds often work by targeting specific cellular pathways involved in proliferation and survival.

-

Enzyme Inhibition: Derivatives have been explored as potential enzyme inhibitors. For example, chalcones containing this scaffold have been studied for their ability to inhibit enzymes like endothelial nitric oxide synthase.[7]

Caption: Mechanism of antioxidant activity for phenolic compounds like isoeugenol.

Conclusion

The comparison between 3-(2,5-Dimethoxyphenyl)-1-propene and isoeugenol derivatives provides a clear illustration of the structure-activity relationship principle in medicinal chemistry.

-

Isoeugenol's utility is broad and directly linked to the reactivity of its phenolic hydroxyl group, conferring antioxidant, antimicrobial, and anti-inflammatory properties. Its derivatives are often simple modifications of this group to modulate potency and bioavailability.

-

3-(2,5-Dimethoxyphenyl)-1-propene , lacking the phenolic hydroxyl, serves primarily as a synthetic scaffold. Its value lies in its potential to be elaborated into more complex molecules, such as chalcones, designed to interact with specific biological targets like enzymes or receptors implicated in cancer.

For drug development professionals, the choice between these scaffolds depends entirely on the therapeutic goal. For applications requiring broad-spectrum antioxidant or antimicrobial effects, the isoeugenol framework is a proven starting point. For developing highly specific, targeted agents, the synthetic versatility of the 3-(2,5-Dimethoxyphenyl)-1-propene scaffold offers greater opportunities for novel molecular design. Future research will likely focus on creating hybrid molecules that combine the favorable properties of both scaffolds to develop next-generation therapeutics.

References

-

ResearchGate. (n.d.). Isoeugenol Ester Derivatives as Future Potential Drug. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoeugenol. PubChem. Retrieved from [Link]

-

Gülçin, İ. (2011). Isoeugenol-based novel potent antioxidants: synthesis and reactivity. European Journal of Medicinal Chemistry, 46(9), 4135-4143. Retrieved from [Link]

-

Ribeiro, A. C. F., et al. (2015). Infrared and Raman Spectroscopy of Eugenol, Isoeugenol, and Methyl Eugenol: Conformational Analysis and Vibrational Assignments from Density Functional Theory Calculations of the Anharmonic Fundamentals. The Journal of Physical Chemistry A, 119(46), 11374-11387. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). Isoeugenol. Retrieved from [Link]

-

Gościniak, A., et al. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. Molecules, 26(7), 3998. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. Molecules, 27(21), 7485. Retrieved from [Link]

-

OMICS International. (n.d.). Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Riva, D. R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480. Retrieved from [Link]

-

Cellular and Molecular Biology. (2007). PHENYLPROPANOIDS AS NATURALLY OCCURRING ANTIOXIDANTS: FROM PLANT DEFENSE TO HUMAN HEALTH. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and Raman Spectroscopy of Eugenol, Isoeugenol and Methyl Eugenol: Conformational Analysis and Vibrational Assignments from DFT Calculations of the Anharmonic Fundamentals. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Anticholinergic and antidiabetic effects of isoeugenol from clove (Eugenia caryophylata) oil. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 758-762. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoeugenol. Retrieved from [Link]

-

Koeduka, T., et al. (2006). Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. Proceedings of the National Academy of Sciences, 103(26), 10128-10133. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isoeugenol 2-methoxy-4-(1-methylvinyl)phenol. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Isoeugenol (FDB002728). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of eugenol/isoeugenol glycoconjugates and other analogues as antifungal agents against Aspergillus fumigatus. Retrieved from [Link]

-

Rastogi, S. C., et al. (2008). Significant exposures to isoeugenol derivatives in perfumes. Contact Dermatitis, 58(5), 271-275. Retrieved from [Link]

-

MDPI. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480. Retrieved from [Link]

-

Pan, J., et al. (2003). Pharmacological activities and mechanisms of natural phenylpropanoid glycosides. Pharmazie, 58(11), 767-775. Retrieved from [Link]

-

MDPI. (2019). (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one. Molbank, 2019(2), M1068. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylpropenes: Occurrence, Distribution, and Biosynthesis in Fruit. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(3,5-Dimethoxyphenyl)-1-propene. PubChem. Retrieved from [Link]

-

LJMU Research Online. (n.d.). Chemistry of Isoeugenol and Its Oxidation Products Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (Z)-1-Phenylpropene. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Retrieved from [Link]

-

Muthu, S., et al. (2019). Spectroscopic, chemical reactivity, molecular docking investigation and QSAR analyses of (2E)‑1‑(3‑bromo‑2‑thienyl)‑3‑(2,5‑dimethoxyphenyl)prop‑2‑en‑1‑one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117190. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4833. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. Retrieved from [Link]

-

Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

MDPI. (2019). Peer review of (E)-3-(2,5-dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl). Molbank, 2019(2), M1068. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Investigations, Quantum Chemical Studies (Ab-initio & DFT) and Antimicrobial Activities of 3-(3-Chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

-

Rhodium Drug Synthesis Archive. (n.d.). Synthesis of the Trimethoxypropenylbenzenes. Retrieved from [Link]

Sources

- 1. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]

- 5. cellmolbiol.org [cellmolbiol.org]

- 6. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic, chemical reactivity, molecular docking investigation and QSAR analyses of (2E)‑1‑(3‑bromo‑2‑thienyl)‑3‑(2,5‑dimethoxyphenyl)prop‑2‑en‑1‑one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isoeugenol - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. researchgate.net [researchgate.net]

- 17. Isoeugenol-based novel potent antioxidants: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of eugenol/isoeugenol glycoconjugates and other analogues as antifungal agents against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoeugenol | The Fragrance Conservatory [fragranceconservatory.com]

Technical Guide: Sourcing and Synthesis of 1-Allyl-2,5-Dimethoxybenzene

This technical guide details the sourcing, pricing, and synthesis of 3-(2,5-Dimethoxyphenyl)-1-propene , chemically identified as 1-Allyl-2,5-dimethoxybenzene (also known as 2-Allyl-1,4-dimethoxybenzene).[1]

CAS Registry Number: 19754-22-4 Synonyms: 2,5-Dimethoxyallylbenzene; 2-Allyl-1,4-dimethoxybenzene; 1-(2,5-Dimethoxyphenyl)-2-propene.[1]

Part 1: Executive Summary & Strategic Sourcing

Chemical Identity & Significance

1-Allyl-2,5-dimethoxybenzene is a critical intermediate in organic synthesis, specifically for the development of phenethylamine derivatives and benzofuran heterocycles. It serves as a precursor for various serotonergic ligands used in neuropsychiatric research.

Regulatory Note: While not a Schedule I substance itself in most jurisdictions (unlike its isomer 4-allyl-1,2-dimethoxybenzene/methyleugenol or its derivative 2,5-dimethoxy-4-bromoamphetamine), it is a direct chemical precursor to controlled substances (e.g., 2C-x series).[1] Researchers must verify local "List I Chemical" controls before procurement.

Commercial Availability & Pricing Analysis

Direct commercial stock is limited due to its precursor status and specific isomeric requirements. Most major catalogs list the 2,4-isomer (CAS 3698-23-5) or 3,4-isomer (Methyleugenol, CAS 93-15-2).

Verified Suppliers (CAS 19754-22-4):

| Supplier | Product Code | Pack Size | Estimated Price (USD) | Availability Status |

| Sigma-Aldrich | T277681 (CPR) | 1 g | ~$45 - $60 | Custom Product (AldrichCPR) |

| LeapChem | 19754-22-4 | 1 g - 5 g | Inquire | Stock/Lead Time varies |

| Atomax Chemicals | AM19754 | 100 mg - 1 g | Inquire | Research Grade Only |

| Custom Synthesis | N/A | 10 g+ | ~$500 - $800 | Recommended for >5g needs |

Procurement Strategy:

-

Low Volume (<1g): Attempt purchase via Sigma’s "Rare Chemical Library" or specialized aggregators like MolPort.

-

High Volume (>5g): Commercial pricing is prohibitive ($50/g+). In-house synthesis is the standard operating procedure for medicinal chemistry labs requiring this intermediate.

Part 2: Technical Specifications & Verification

To ensure experimental integrity, synthesized or purchased material must meet these spectral criteria.

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol

-

Physical State: Colorless to pale yellow oil.

Self-Validating Analytical Data:

-

¹H NMR (300 MHz, CDCl₃):

-

Interpretation: The doublet at

3.35 coupling with the multiplet at

Part 3: Synthesis Protocols (In-House Production)

Given the scarcity of commercial stock, two synthesis routes are established. Method A is preferred for high-purity small-scale research; Method B is scalable but requires more steps.[1]

Method A: Directed Ortho-Lithiation (High Purity)

Principle: 1,4-Dimethoxybenzene undergoes lithiation exclusively at the ortho position due to the directing effect of the methoxy groups, followed by nucleophilic attack on allyl bromide.[1]

Reagents:

-

1,4-Dimethoxybenzene (CAS 150-78-7)[1]

-

n-Butyllithium (1.6M in hexanes)[1]

-

Allyl Bromide

-

Anhydrous THF / Inert Atmosphere (N₂ or Ar)[1]

Protocol:

-

Setup: Flame-dry a 250 mL two-neck flask equipped with a magnetic stir bar and septum. Flush with Argon.

-

Solvation: Dissolve 1,4-dimethoxybenzene (2.76 g, 20 mmol) in anhydrous THF (40 mL).

-

Lithiation: Cool the solution to 0°C (ice bath). Slowly add n-BuLi (13.75 mL, 22 mmol) dropwise over 15 minutes.

-

Checkpoint: The solution should turn pale yellow. Stir for 1 hour at 0°C to ensure complete lithiation (formation of 2,5-dimethoxyphenyllithium).

-

-

Alkylation: Cool to -78°C (dry ice/acetone) to minimize side reactions. Add Allyl Bromide (2.66 g, 1.9 mL, 22 mmol) dropwise.

-

Completion: Allow the mixture to warm to room temperature slowly over 2 hours. Stir overnight.

-

Workup: Quench with saturated NH₄Cl (20 mL). Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc 95:5).

-

Yield: Expect 85-90% (approx.[1] 3.0 g) of clear oil.

-

Method B: Claisen Rearrangement (Scalable)

Principle: Allylation of 4-methoxyphenol followed by thermal rearrangement and methylation.

Protocol:

-

O-Allylation: React 4-methoxyphenol with allyl bromide and K₂CO₃ in acetone (Reflux 4h)

4-Allyloxyanisole. -

Rearrangement: Heat neat 4-Allyloxyanisole to 200°C under N₂ for 2 hours.

-

Methylation: React the phenol intermediate with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) and NaOH/K₂CO₃ to yield 1-Allyl-2,5-dimethoxybenzene.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for researchers between sourcing and synthesis, including the chemical logic for the synthesis routes.

Caption: Decision matrix for sourcing vs. synthesizing 1-Allyl-2,5-dimethoxybenzene, detailing the two primary synthetic pathways.

References

-

Sigma-Aldrich. Product Specification: 2-Allyl-1,4-dimethoxybenzene (CAS 19754-22-4).[1] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89906: 2-Allyl-1,4-dimethoxybenzene.[1] Retrieved from [1]

-

Miyakado, M., et al. (1979).[3] The Piperaceae amides. Structure and synthesis of pipercide. Agricultural and Biological Chemistry, 43(8), 1609-1611.[1] (Describes lithiation protocol for dimethoxybenzenes).

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

LeapChem. Product Catalog: 19754-22-4.[1] Retrieved from [1]

Sources

Technical Monograph: 2,5-Dimethoxy-1-(2-propenyl)benzene

Topic: Chemical Architecture and Synthetic Utility of 2,5-Dimethoxy-1-(2-propenyl)benzene Content Type: Technical Monograph Audience: Organic Chemists, Medicinal Chemists, and Toxicology Researchers

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7][8][9]

2,5-Dimethoxy-1-(2-propenyl)benzene (CAS: 6309-50-8), commonly referred to as 2,5-Dimethoxyallylbenzene , is a structural isomer of the essential oil components Methyleugenol (3,4-dimethoxy) and Methylisoeugenol. Unlike its naturally ubiquitous counterparts, this molecule is primarily a synthetic intermediate, serving as the critical scaffold for the 2,5-dimethoxy substitution pattern found in the "2C" (phenethylamine) and "DOx" (amphetamine) classes of psychoactive research chemicals.

Nomenclature & Data Profile

| Parameter | Technical Specification |

| IUPAC Name | 2-(Prop-2-en-1-yl)-1,4-dimethoxybenzene |

| Common Synonyms | 2,5-Dimethoxyallylbenzene; 1-Allyl-2,5-dimethoxybenzene |

| CAS Registry | 6309-50-8 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Physical State | Pale yellow, viscous liquid |

| Boiling Point | ~260–265°C (at 760 mmHg) |

| Solubility | Insoluble in water; soluble in EtOH, DCM, Et₂O |

Structural Significance

The molecule features a terminal alkene (allyl group) at position 1, flanked by methoxy groups at positions 2 and 5. This para-dimethoxy arrangement (relative to the benzene ring's internal symmetry) distinguishes it from the ortho-dimethoxy (veratrole) pattern of Methyleugenol. This specific substitution pattern renders the ring electron-rich, facilitating electrophilic aromatic substitutions (e.g., halogenation, formylation) at the open 4-position, a key step in drug design.

Synthetic Architecture: The Claisen Route

While direct allylation of 1,4-dimethoxybenzene is possible via Grignard reagents, it often suffers from poly-substitution or poor regioselectivity. The most authoritative and self-validating protocol utilizes the Claisen Rearrangement , which guarantees regiospecificity by tethering the allyl group to the oxygen before migrating it to the ortho carbon.

Validated Protocol: Claisen Rearrangement & Methylation[10]

Objective: Synthesis of 2,5-dimethoxyallylbenzene from 4-methoxyphenol.

Phase 1: O-Allylation

-

Reagents: 4-Methoxyphenol (1.0 eq), Allyl Bromide (1.1 eq), K₂CO₃ (1.5 eq), Acetone (Solvent).

-

Procedure: Dissolve 4-methoxyphenol in acetone. Add anhydrous K₂CO₃. Add allyl bromide dropwise under reflux.[1]

-

Mechanism: Sₙ2 attack of the phenoxide ion on the allyl bromide.

-

Result: 1-Allyloxy-4-methoxybenzene.[2]

Phase 2: Thermal Claisen Rearrangement

-

Conditions: Neat (solvent-free) or high-boiling solvent (e.g., N,N-dimethylaniline). Temperature: 200°C.

-

Process: Heat the allyl ether under an inert atmosphere (Ar/N₂). The allyl group migrates from the oxygen to the ortho carbon via a [3,3]-sigmatropic rearrangement.

-

Causality: The rearrangement restores aromaticity (after tautomerization), yielding the thermodynamic product: 2-Allyl-4-methoxyphenol .

Phase 3: O-Methylation (The Final Step)

-

Reagents: 2-Allyl-4-methoxyphenol (from Phase 2), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), NaOH, MeOH.

-

Safety Note: MeI and DMS are potent alkylating agents and suspected carcinogens. Use closed systems.

-

Procedure: Dissolve the phenol in MeOH/NaOH. Add methylating agent at <40°C. Reflux for 2 hours.

-

Purification: Acidify, extract with DCM, wash with brine, dry over MgSO₄, and distill under vacuum.

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis via Claisen Rearrangement ensuring regiospecificity.

Functional Utility & Isomerization

The allyl group in 2,5-dimethoxyallylbenzene is rarely the final target. It serves as a "handle" for further functionalization.

Isomerization to the Conjugated Alkene

For the synthesis of 2,5-dimethoxybenzaldehyde (a precursor to 2C-B) or phenylpropanoids, the terminal double bond must be migrated to the benzylic position (conjugation with the ring).

-

Reaction: Isomerization to 2,5-dimethoxy-1-(1-propenyl)benzene .

-

Catalyst: KOH/EtOH (saturated) or RhCl₃.

-

Conditions: Reflux for 12–24 hours.

-

Utility: The resulting conjugated alkene is susceptible to oxidative cleavage (Ozonolysis or NaIO₄/OsO₄) to yield 2,5-dimethoxybenzaldehyde .

Metabolic & Toxicological Profile[11][12]

Critical Warning: Researchers must treat 2,5-dimethoxyallylbenzene as a potential genotoxic carcinogen. It shares the alkoxy-allylbenzene structural alert with Safrole and Methyleugenol.

Mechanism of Bioactivation

The toxicity of allylbenzenes is not intrinsic to the parent molecule but arises from metabolic activation by Cytochrome P450 enzymes.

-

1'-Hydroxylation: CYP enzymes (specifically CYP1A2 and CYP2E1) hydroxylate the benzylic carbon (the 1' position of the allyl chain).

-

Sulfonation: Sulfotransferases (SULTs) convert the hydroxyl group into a sulfate ester.

-

Carbocation Formation: The sulfate is an excellent leaving group. Its departure generates a resonance-stabilized carbocation capable of alkylating DNA (forming adducts with guanine bases).

Metabolic Pathway Diagram

Figure 2: Bioactivation pathway of alkoxy-allylbenzenes leading to potential genotoxicity.

References

-

Synthesis & Properties: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing the synthesis of 2,5-dimethoxy precursors).

-

Claisen Rearrangement Mechanism: Rhoads, S. J., & Raulins, N. R. (1975). The Claisen and Cope Rearrangements. Organic Reactions, 22, 1-252.

-

Toxicology of Allylbenzenes: Rietjens, I. M., et al. (2005). The role of metabolic activation in the toxicity and carcinogenicity of estragole, eugenol, and safrole. Archives of Toxicology, 79, 529–536.

-

Metabolic Activation: Jeurissen, S. M., et al. (2006). Bioactivation of methyleugenol in the rat: The role of CYP enzymes and sulfotransferases. Toxicological Sciences, 92(2), 345-354.

-

Chemical Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10836, 1,4-Dimethoxy-2-(2-propenyl)benzene.

Sources

Methodological & Application

Synthesis of 3-(2,5-Dimethoxyphenyl)-1-propene from 2,5-dimethoxybenzaldehyde

An Application Note and In-Depth Protocol for the

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2,5-dimethoxyphenyl)-1-propene, a valuable olefinic building block, starting from 2,5-dimethoxybenzaldehyde. The protocol is designed for an audience of researchers, scientists, and professionals in drug development. We detail a robust and efficient olefination strategy, focusing on the Wittig reaction, a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon double bonds.[1][2] This guide delves into the underlying reaction mechanism, provides a meticulously detailed step-by-step experimental protocol, outlines necessary safety precautions, and includes quantitative data to ensure reproducibility. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural instructions.

Introduction and Strategic Rationale

2,5-Dimethoxybenzaldehyde is a readily available aromatic aldehyde that serves as a versatile precursor in the synthesis of various complex organic molecules and pharmacologically active compounds.[3][4] The target molecule, 3-(2,5-Dimethoxyphenyl)-1-propene, introduces an allylic functional group, which is a key structural motif for further chemical transformations such as cross-coupling, epoxidation, or polymerization reactions.

For the conversion of an aldehyde to a terminal alkene, several synthetic strategies exist. While a Grignard reaction with allylmagnesium bromide followed by dehydration is a plausible route, it involves two distinct steps and can lead to issues with regioselectivity during elimination.[5] In contrast, the Wittig reaction offers a more direct and highly regioselective approach, forming the double bond unambiguously between the carbonyl carbon and the ylide carbon.[6] It is for this reason—predictability and efficiency—that the Wittig olefination was selected as the method of choice for this protocol. The reaction proceeds by treating the aldehyde with a phosphorus ylide, in this case, generated from allyltriphenylphosphonium bromide.[1][7]

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction, a Nobel Prize-winning transformation, converts a carbonyl group into an alkene.[2] The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition between the phosphorus ylide and the aldehyde.[7][8]

Key Mechanistic Steps:

-

Ylide Formation: The process begins with the deprotonation of a phosphonium salt, in this case, allyltriphenylphosphonium bromide, using a strong base. The acidity of the α-proton is enhanced by the adjacent positively charged phosphorus atom. Bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) are typically employed to generate the nucleophilic ylide.[9]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. This is believed to be a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane.[1][8]

-

Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition process.[2] This fragmentation is thermodynamically driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), which is the reaction's primary byproduct.[9] The other product is the desired alkene, 3-(2,5-Dimethoxyphenyl)-1-propene.

Detailed Experimental Protocol

This protocol outlines the synthesis in two main stages: the preparation of the Wittig reagent (ylide) and the subsequent olefination reaction with the aldehyde.

Materials and Reagents

Proper planning requires a clear inventory of all necessary reagents. The following table summarizes the key physical and chemical properties of the materials used in this synthesis.

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| Allyltriphenylphosphonium bromide | C₂₁H₂₀BrP | 383.26 | 223-225 | N/A | Irritant |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 800 (dec.) | N/A | Flammable, Water-Reactive |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108.4 | 66 | Flammable, Irritant |

| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 46-52 | 146 (10 mmHg) | Irritant[10][11] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | Highly Flammable |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | N/A | N/A | Irritant |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | N/A | Hygroscopic |

Step-by-Step Procedure

PART A: Preparation of the Phosphorus Ylide

-

Rationale: This step involves the deprotonation of the phosphonium salt to form the reactive ylide. Anhydrous conditions are critical as the ylide and the sodium hydride base are highly reactive towards water.[9] THF is chosen as the solvent due to its ability to dissolve the phosphonium salt and its stability towards the strong base.

-

Set up a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen or argon atmosphere, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.

-

To the flask, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, 60% dispersion in mineral oil).

-

Add 50 mL of anhydrous THF via syringe. Stir the suspension.

-

Carefully add allyltriphenylphosphonium bromide (4.22 g, 11.0 mmol, 1.1 eq) to the suspension in portions over 10 minutes.

-

Heat the resulting mixture to reflux (approx. 66 °C) and maintain for 1 hour. The formation of the ylide is typically accompanied by the evolution of hydrogen gas (which should be safely vented) and the formation of a deep orange or reddish color.

-

Cool the ylide solution to 0 °C in an ice bath, preparing for the addition of the aldehyde.

PART B: Wittig Reaction and Product Isolation

-

Rationale: The aldehyde is added slowly to the cooled ylide solution to control the exothermic reaction. The workup procedure is designed to quench the reaction, remove the water-soluble byproducts, and isolate the crude organic product for purification.

-

Dissolve 2,5-dimethoxybenzaldehyde (1.66 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.

-

Add the aldehyde solution dropwise via syringe to the stirred ylide solution at 0 °C over 20-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the aldehyde.

-

Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

PART C: Purification

-

Rationale: The crude product contains the desired alkene and the major byproduct, triphenylphosphine oxide. Flash column chromatography is an effective method for separating the nonpolar product from the more polar phosphine oxide.[12]

-

Prepare a silica gel column using a suitable eluent system, typically a mixture of hexane and ethyl acetate (e.g., starting with 98:2 Hexane:EtOAc).

-

Dissolve the crude residue in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column, collecting fractions and monitoring them by TLC. The product, 3-(2,5-dimethoxyphenyl)-1-propene, is less polar and will elute before the triphenylphosphine oxide.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil.

Safety and Handling Precautions

Professional laboratory practice requires strict adherence to safety protocols. All manipulations should be performed inside a certified chemical fume hood.

-

2,5-Dimethoxybenzaldehyde: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[13][14][15]

-

Sodium Hydride: Highly flammable and water-reactive, releasing flammable hydrogen gas upon contact with moisture. It is a corrosive solid. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant gloves and a lab coat.[8]

-

Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon standing. Use only from freshly opened containers or after proper purification and testing for peroxides. Ensure there are no ignition sources nearby.[14]

-

Organophosphorus Compounds: Allyltriphenylphosphonium bromide and the byproduct triphenylphosphine oxide should be handled with care. Avoid inhalation and skin contact.

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11] An emergency eyewash and safety shower must be readily accessible.[13]

References

-

Wikipedia. Wittig reaction. [Link]

-

BYJU'S. Wittig Reaction. [Link]

-

Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

-

Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Suwito, H., et al. (2019). (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one. MDPI. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2,5-Dimethoxybenzaldehyde. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2,5-Dimethoxybenzaldehyde. [Link]

-

Organic Syntheses. Allylmagnesium bromide. [Link]

-

Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

-

Sciencemadness Discussion Board. 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. [Link]

-

A&A Pharmachem. How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

MDPI. Review of "(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one...". [Link]

-

Safrole. 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. safrole.com [safrole.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. fishersci.ca [fishersci.ca]

- 11. fishersci.de [fishersci.de]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 2,5-Dimethoxybenzaldehyde(93-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Application Note: Strategic Utilization of 3-(2,5-Dimethoxyphenyl)-1-propene in Heterocyclic Scaffolding

Executive Summary

This guide details the synthetic utility of 3-(2,5-Dimethoxyphenyl)-1-propene (also referred to as 1-allyl-2,5-dimethoxybenzene) as a divergent intermediate for drug discovery. While often overlooked as a simple phenylpropanoid, this molecule possesses a unique "ambivalent" reactivity profile due to the synergistic presence of an electron-rich aromatic core (activated by para-methoxy groups) and a pendant allyl handle.

This Application Note provides validated protocols for transforming this scaffold into three high-value heterocyclic classes: 2,3-dihydrobenzofurans , benzoquinone-fused heterocycles , and isoquinoline precursors .

Core Chemical Profile

| Property | Specification |

| IUPAC Name | 1-Allyl-2,5-dimethoxybenzene |

| Molecular Weight | 178.23 g/mol |

| Key Functionality | Allyl group (C3); 2,5-Dimethoxy (electron-donating) |

| Electronic State | Highly activated arene (nucleophilic); susceptible to oxidation |

| Primary Applications | Neolignan synthesis, Quinone pharmacophores, Furochromenes |

Strategic Reaction Pathways (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent synthetic utility of the 2,5-dimethoxyallylbenzene scaffold. Green paths indicate benzofuran synthesis; Red paths indicate quinone oxidation routes.

Module A: Synthesis of Dihydrobenzofurans via Iodocyclization[3][4][5]

The most direct route to bioactive heterocycles is the formation of the dihydrobenzofuran core. This requires a two-step sequence: selective demethylation to reveal a nucleophilic phenol, followed by iodine-mediated ring closure.

Mechanistic Insight

The 2,5-dimethoxy pattern presents a challenge: both oxygens are methylated. Cyclization requires a free hydroxyl group at the ortho position (C-2) to attack the iodonium intermediate formed on the allyl chain. We utilize Boron Trichloride (

Protocol 1: Selective Monodemethylation

Objective: Convert 3-(2,5-dimethoxyphenyl)-1-propene to 2-allyl-4-methoxyphenol.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagent Preparation: Dissolve the starting material (10 mmol) in anhydrous

(50 mL). Cool to -78°C (dry ice/acetone bath). -

Addition: Dropwise add

(1.0 M in-

Critical Control: Maintain temperature below -70°C to prevent bis-demethylation.

-

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench carefully with saturated

solution. -

Workup: Extract with

(3x). Wash combined organics with brine, dry over -

Validation:

NMR should show disappearance of one singlet (approx 3.8 ppm) and appearance of a broad phenolic -OH singlet.

Protocol 2: Water-Promoted Iodocyclization

Objective: Cyclize the phenol to 2-iodomethyl-2,3-dihydro-5-methoxybenzofuran.

-

Solvent System: Prepare a mixture of

:Acetonitrile (3:1). Note: Recent "Green Chemistry" advances suggest pure water is viable if the substrate is vigorously stirred, but acetonitrile ensures solubility. -

Reaction: To the phenol (5 mmol) in the solvent (20 mL), add

(10 mmol) followed by Iodine ( -

Conditions: Stir at room temperature for 4–6 hours in the dark (foil-wrapped flask).

-

Monitoring: TLC (Hexane/EtOAc 8:2) will show the formation of a less polar product.

-

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (solution turns from brown to clear). Extract with Ethyl Acetate. -

Purification: Silica gel chromatography.

Mechanism Visualization:

Figure 2: Mechanism of 5-exo-trig iodocyclization.

Module B: Benzoquinone Scaffolds via CAN Oxidation

The 2,5-dimethoxy motif is a "masked" quinone. Oxidative demethylation using Cerium(IV) Ammonium Nitrate (CAN) yields 2-allyl-1,4-benzoquinone. This intermediate is highly reactive toward nucleophiles (thiol/amine addition) and cycloadditions, serving as a precursor for indole-quinone hybrids (anti-cancer pharmacophores).

Protocol 3: Oxidative Demethylation

-

Reagent: Dissolve 3-(2,5-dimethoxyphenyl)-1-propene (2 mmol) in Acetonitrile (10 mL).

-

Oxidant: Dissolve CAN (5 mmol, 2.5 eq) in water (10 mL).

-

Addition: Add the aqueous CAN solution dropwise to the nitrile solution at 0°C.

-

Observation: The reaction mixture will turn bright orange/red, indicating quinone formation.

-

-

Workup: After 30 minutes, dilute with water and extract with

. Wash with water to remove Cerium salts. -

Storage: Benzoquinones are unstable; use immediately in the next step (e.g., heteroannulation or Diels-Alder).

Application Note: This quinone can undergo a one-pot heteroannulation with enamines (Nenitzescu synthesis) to form 5-hydroxyindole derivatives.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Bis-demethylation (Module A) | Strictly maintain -78°C; use exactly 1.05 eq of Lewis acid. | |

| Low Yield in Cyclization | Decomposition of Iodide. | Perform reaction in the dark; ensure complete removal of |

| Quinone Decomposition | Polymerization of allyl-quinone. | Keep solution dilute; avoid basic workup; store under |

| Regioselectivity Issues | Competitive cyclization. | Ensure the ortho-phenol is generated. Confirm regiochemistry via NOESY NMR (interaction between allyl |

References

-

Fousteris, M., Chevrin, C., Le Bras, J., & Muzart, J. (2006). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry, 8(6), 522-524.

-

Pirouz, M., Abaee, M. S., Harris, P., & Mojtahedi, M. M. (2021).[1] One-pot synthesis of benzofurans via heteroannulation of benzoquinones.[1][2] Heterocyclic Communications, 27(1), 24-31.[1]

-

Singh, F. V., & Wirth, T. (2012).[3] Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes.[3] Synthesis, 44, 1171-1177.[3] (Cited for general iodine-mediated cyclization mechanisms).[4]

-

BloomTechz. (2024).[5] Reactivity Profile of 2,5-Dimethoxybenzaldehyde and derivatives. (General reactivity data for 2,5-dimethoxy arenes).

Sources

Preparation of chalcone derivatives using 3-(2,5-Dimethoxyphenyl)-1-propene

Application Note & Protocol Guide

Topic: A Two-Stage Synthetic Protocol for the Preparation of Novel Chalcone Derivatives from 3-(2,5-Dimethoxyphenyl)-1-propene

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chalcones, belonging to the flavonoid family, represent a class of privileged scaffolds in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their synthesis is most commonly achieved via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative.[2][3] This guide provides a comprehensive, two-stage protocol for the synthesis of chalcone derivatives starting from a non-traditional precursor, 3-(2,5-Dimethoxyphenyl)-1-propene. The initial stage details the critical base-catalyzed isomerization of the starting allylbenzene into its thermodynamically more stable propenylbenzene isomer, followed by oxidative cleavage to yield the key intermediate, 2,5-dimethoxybenzaldehyde. The second stage provides a detailed protocol for the Claisen-Schmidt condensation of this aldehyde with a model acetophenone to generate the final chalcone product. This document is designed to provide researchers with both a practical, step-by-step methodology and a deep understanding of the chemical principles and strategic choices underpinning the entire synthetic pathway.

Introduction: The Strategic Synthesis of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones that serve as crucial biosynthetic precursors to all flavonoids in plants.[2] Their simple, modifiable structure and significant bioactivity have made them attractive targets for synthetic and medicinal chemists.[4][5] The standard synthetic route, the Claisen-Schmidt condensation, requires an aromatic aldehyde and an enolizable ketone.[6][7]

This application note addresses a common challenge in synthetic chemistry: utilizing a readily available but non-ideal starting material. Here, we begin with 3-(2,5-Dimethoxyphenyl)-1-propene, an allylbenzene. Direct condensation is not feasible. Therefore, a strategic conversion into a suitable aldehyde is the critical first step. This guide is structured to elucidate this two-part synthesis, providing not just the "how" but the "why" for each procedural choice, ensuring a reproducible and well-understood experimental workflow.

Part 1: Synthesis of the 2,5-Dimethoxybenzaldehyde Intermediate

The conversion of 3-(2,5-Dimethoxyphenyl)-1-propene to 2,5-dimethoxybenzaldehyde is the enabling step of this entire process. It involves two distinct chemical transformations: double-bond isomerization and oxidative cleavage.

Principle & Causality

-

Base-Catalyzed Isomerization: The terminal double bond in an allylbenzene is less stable than an internal double bond conjugated with the aromatic ring. A strong base, such as potassium hydroxide, can abstract an allylic proton, forming a resonance-stabilized carbanion.[8] Reprotonation can occur at the terminal carbon, effectively migrating the double bond to form the more stable conjugated (E)-1-(2,5-dimethoxyphenyl)prop-1-ene. This isomerization is thermodynamically driven.[8][9]

-

Oxidative Cleavage: Once the double bond is in place, it can be cleaved to yield the desired aldehyde. A common and effective method is ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc). This selectively breaks the C=C bond, forming two carbonyl groups. In this case, it cleaves the propenyl group to yield 2,5-dimethoxybenzaldehyde and acetaldehyde.

Experimental Workflow: From Allylbenzene to Aldehyde

Caption: Workflow for the synthesis of the aldehyde intermediate.

Detailed Protocol 1: Synthesis of 2,5-Dimethoxybenzaldehyde

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (Example) | Moles (mmol) | Notes |

| 3-(2,5-Dimethoxyphenyl)-1-propene | 178.23 | 5.0 g | 28.05 | Starting Material |

| Potassium Hydroxide (KOH) | 56.11 | 4.7 g | 83.76 | Base Catalyst (use pellets) |

| Ethanol (Absolute) | 46.07 | 50 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent for Ozonolysis & Extraction |

| Ozone (O₃) | 48.00 | Varies | - | Generated in situ |

| Dimethyl Sulfide (DMS) | 62.13 | 3.0 mL | 40.4 | Reducing Agent for Workup |

| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - | For washing |

| Brine (Saturated NaCl aq.) | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying Agent |

| Silica Gel (230-400 mesh) | - | As needed | - | For Chromatography |

| Hexanes/Ethyl Acetate Mixture | - | As needed | - | Eluent for Chromatography |

Procedure:

A. Isomerization:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-(2,5-Dimethoxyphenyl)-1-propene (5.0 g, 28.05 mmol) and absolute ethanol (50 mL).

-

Carefully add potassium hydroxide pellets (4.7 g, 83.76 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been consumed.

-

Cool the reaction to room temperature and pour it into 150 mL of cold water.

-

Extract the aqueous mixture with diethyl ether or DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (E)-1-(2,5-dimethoxyphenyl)prop-1-ene. This intermediate is often used in the next step without further purification.

B. Oxidative Cleavage (Ozonolysis):

-

SAFETY FIRST: Ozonolysis should be performed in a well-ventilated fume hood. Ozone is toxic and ozonides can be explosive.

-

Dissolve the crude intermediate from the previous step in dichloromethane (100 mL) in a three-neck flask equipped with a gas dispersion tube and a drying tube outlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas (generated from an ozone generator) through the solution. The reaction is typically complete when the solution retains a persistent blue color, indicating an excess of ozone.

-

Once the reaction is complete, bubble argon or nitrogen gas through the solution for 10-15 minutes to remove excess ozone.

-

While maintaining the cold temperature, add dimethyl sulfide (3.0 mL, 40.4 mmol) dropwise.

-

Scientific Rationale: DMS reduces the initially formed ozonide to the desired aldehyde and is itself oxidized to dimethyl sulfoxide (DMSO). This is a mild and high-yielding reductive workup.

-

-

Allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours (or overnight).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 2,5-dimethoxybenzaldehyde.[11][12][13]

Part 2: Claisen-Schmidt Condensation for Chalcone Synthesis

With the key aldehyde intermediate in hand, the core chalcone synthesis can proceed. This is a classic base-catalyzed crossed aldol condensation.[6]

Mechanism of the Claisen-Schmidt Condensation

Caption: Key steps in the base-catalyzed Claisen-Schmidt condensation.[14]

Detailed Protocol 2: Synthesis of (E)-1-phenyl-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (Example) | Moles (mmol) | Notes |

| 2,5-Dimethoxybenzaldehyde | 166.17 | 1.0 g | 6.02 | Synthesized in Part 1 |

| Acetophenone | 120.15 | 0.72 g (0.7 mL) | 6.02 | Ketone reactant |

| Sodium Hydroxide (NaOH) | 40.00 | 0.48 g | 12.04 | Base Catalyst |

| Ethanol (95%) | - | 20 mL | - | Solvent |

| Water | 18.02 | 10 mL | - | Solvent for base |

| Dilute HCl (aq.) | - | As needed | - | For neutralization |

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) and acetophenone (0.72 g, 6.02 mmol) in ethanol (20 mL).

-

In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (0.48 g, 12.04 mmol) in water (10 mL).

-

Cool the aldehyde/ketone solution in an ice bath. While stirring, add the NaOH solution dropwise over 10-15 minutes, ensuring the temperature remains below 25 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate (the chalcone product) will often form.

-

Monitor the reaction via TLC.

-

Once complete, pour the reaction mixture into a beaker containing 100 mL of cold water and ice.

-

Acidify the mixture by slowly adding dilute HCl until it is neutral to litmus or pH paper.

-

Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol. Dry the purified crystals in a vacuum oven.

Part 3: Product Characterization

Confirming the structure and purity of the synthesized chalcone is essential. Standard spectroscopic methods are employed for this purpose.[2][16][17]

Expected Spectroscopic Data for (E)-1-phenyl-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

| Technique | Characteristic Signals |

| ¹H NMR | - Two doublets for the vinylic protons (H-α and H-β) between δ 7.4-8.2 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration.[2][16]- Singlets for the two methoxy (-OCH₃) groups around δ 3.8-3.9 ppm.- Multiplets in the aromatic region (δ 6.9-8.1 ppm) corresponding to the protons on the two phenyl rings. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal in the downfield region, typically δ 188-192 ppm.[2]- Signals for the two vinylic carbons (C-α and C-β).- Signals for the two methoxy carbons around δ 55-56 ppm.- Multiple signals in the aromatic region (δ 110-160 ppm). |

| FT-IR (cm⁻¹) | - An intense absorption band for the C=O stretch of the α,β-unsaturated ketone, typically around 1650-1670 cm⁻¹.[16]- A band for the C=C vinyl stretch around 1580-1620 cm⁻¹.- C-O stretching for the methoxy groups around 1250 cm⁻¹ and 1020 cm⁻¹.- C-H aromatic stretching above 3000 cm⁻¹. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product (C₁₇H₁₆O₃ = 268.31 g/mol ). |

Conclusion